Chemical properties of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole
Chemical properties of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole
An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole
Abstract
This technical guide provides a comprehensive analysis of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole, a key heterocyclic building block in modern medicinal chemistry. We will explore its core physicochemical properties, outline robust synthetic and analytical methodologies, and delve into its chemical reactivity, with a particular focus on the strategic role of the tert-Butoxycarbonyl (BOC) protecting group. The narrative is framed from the perspective of applied drug discovery, highlighting the molecule's utility in constructing compound libraries for screening against a variety of biological targets. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.
Introduction: The Benzimidazole Scaffold as a Privileged Structure
The benzimidazole nucleus, formed by the fusion of benzene and imidazole rings, is a cornerstone of medicinal chemistry, often referred to as a "privileged structure".[1][2] Its unique electronic properties and ability to form multiple non-covalent interactions (hydrogen bonding, π-π stacking) allow it to bind to a wide array of biological macromolecules.[] This versatility is evidenced by its presence in numerous blockbuster drugs, including the proton-pump inhibitor Omeprazole, the anthelmintic agent Albendazole, and the antihistamine Astemizole.[4][5][6]
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole (Figure 1) is a strategically designed derivative of this core. It features a methyl group at the C-2 position and, critically, an N-1 side chain containing a primary amine protected by a BOC group. This design makes it an ideal intermediate for library synthesis, allowing for the late-stage introduction of diverse functionalities following a straightforward deprotection step.
Caption: Structure of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole.
Core Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The key properties of the title compound are summarized in Table 1.
| Property | Value | Source |
| CAS Number | 1414029-35-8 | [7] |
| Molecular Formula | C₁₅H₂₁N₃O₂ | [7] |
| Molecular Weight | 275.35 g/mol | [7] |
| Purity | Typically ≥98% | [7] |
| Appearance | White to off-white solid (inferred from related compounds) | [8][9] |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, Methanol). The parent benzimidazole is freely soluble in alcohol and soluble in aqueous acids/bases.[10] | |
| Topological Polar Surface Area (TPSA) | 56.15 Ų | [7] |
| LogP (Octanol/Water Partition Coeff.) | 2.869 | [7] |
| Storage Conditions | 2-8°C, sealed in a dry environment | [7] |
The TPSA and LogP values suggest the molecule possesses balanced properties, making it amenable to good cell permeability, a desirable trait in drug candidates. Its recommended storage conditions indicate a need to protect it from ambient moisture and heat to ensure long-term stability.[7]
Synthesis and Structural Elucidation
Synthetic Strategy
A robust and scalable synthesis is crucial for any building block. The most logical approach for this molecule involves a two-stage process: formation of the benzimidazole core followed by N-alkylation.
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Stage 1: Phillips Condensation. The 2-methyl-1H-benzimidazole core is efficiently synthesized by the condensation of o-phenylenediamine with glacial acetic acid, typically under acidic conditions and reflux.[11] This is a classic and high-yielding method for forming 2-alkylbenzimidazoles.
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Stage 2: N-Alkylation. The pre-formed benzimidazole core is then N-alkylated using a suitable electrophile, such as 2-(Boc-amino)ethyl bromide or tosylate. This reaction is performed in a polar aprotic solvent like DMF or DMSO with a non-nucleophilic base (e.g., K₂CO₃ or NaH) to deprotonate the imidazole nitrogen, thereby activating it for nucleophilic attack.[5]
Caption: General two-stage synthetic workflow for the target compound.
Experimental Protocol: N-Alkylation of 2-methyl-1H-benzimidazole
This protocol is a representative methodology based on established literature procedures.[5]
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Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-methyl-1H-benzimidazole (1.0 eq) and anhydrous dimethylformamide (DMF, ~0.2 M).
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Deprotonation: Add potassium carbonate (K₂CO₃, 2.0 eq) to the stirring solution. The causality here is the use of a non-nucleophilic base to deprotonate the acidic N-H of the imidazole ring without competing in the subsequent alkylation step.
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Alkylation: Add a solution of 2-(Boc-amino)ethyl bromide (1.2 eq) in DMF dropwise to the reaction mixture.
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Reaction Monitoring: Heat the mixture to 50-60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting benzimidazole is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and pour it into cold water. This precipitates the product and dissolves the inorganic salts.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). The choice of ethyl acetate provides good solubility for the product while being immiscible with water.
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via silica gel column chromatography to yield the final product.
Analytical Characterization
Structural confirmation is achieved using a standard suite of analytical techniques.
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¹H NMR: Expected signals include multiplets in the aromatic region (~7.2-7.6 ppm), a singlet for the C2-methyl group (~2.6 ppm), triplets for the two CH₂ groups of the ethyl linker, a singlet for the amine proton, and a large singlet for the nine equivalent protons of the BOC group (~1.4 ppm).
-
Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) should confirm the molecular formula, with the [M+H]⁺ ion being the prominent species observed under ESI+ conditions.
-
FT-IR: Characteristic absorption bands would include the N-H stretch, the strong C=O stretch of the carbamate (~1690 cm⁻¹), and aromatic C-H and C=C stretches.
Chemical Reactivity and Synthetic Applications
The Central Role of the BOC Protecting Group
The defining feature of this molecule's reactivity is the acid-labile BOC protecting group. It is stable to a wide range of reaction conditions, including basic, reductive, and oxidative environments, making it an ideal choice for multi-step synthesis. Its true power lies in its clean and efficient removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).
Caption: BOC deprotection to unmask the primary amine.
Protocol for BOC Deprotection
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Dissolution: Dissolve the BOC-protected starting material (1.0 eq) in anhydrous DCM.
-
Acid Treatment: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0°C. The reaction is exothermic and generates gaseous byproducts (CO₂ and isobutylene), so controlled addition and proper ventilation are essential.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Neutralization: The resulting product is the TFA salt. It can be used directly or neutralized by partitioning between an organic solvent and an aqueous basic solution (e.g., saturated NaHCO₃) to yield the free amine.
Downstream Synthetic Transformations
The deprotected primary amine is a versatile nucleophile, opening a gateway to a vast chemical space. This is the core value proposition of the title compound for drug discovery. Key subsequent reactions include:
-
Amide Bond Formation: Coupling with a diverse range of carboxylic acids using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate an amide library.
-
Reductive Amination: Reaction with various aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
-
Sulfonamide Synthesis: Reaction with sulfonyl chlorides in the presence of a base to create sulfonamides.
Relevance in Drug Discovery
The utility of 1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole lies in its application as a scaffold for generating libraries of related compounds for Structure-Activity Relationship (SAR) studies. By keeping the benzimidazole core constant and varying the functionality attached to the terminal amine, researchers can systematically probe the molecular interactions required for biological activity.
Given the known biological profile of the benzimidazole class, compounds derived from this building block are promising candidates for screening in assays related to:
-
Oncology: Targeting kinases or tubulin polymerization.[2]
-
Infectious Diseases: Antiviral, antifungal, and anthelmintic applications.[9][12]
-
Gastrointestinal Disorders: Development of novel proton pump inhibitors.[]
-
Inflammation and Immunology: Modulation of inflammatory pathways.[6]
Conclusion
1-(2-BOC-Aminoethyl)-2-methyl-1H-benzimidazole is more than just a chemical compound; it is a strategic tool for accelerating drug discovery. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its latent reactivity via the BOC-protected amine make it an exceptionally valuable building block. By enabling the rapid and systematic synthesis of diverse compound libraries, it empowers medicinal chemists to efficiently explore chemical space and optimize lead compounds against a multitude of therapeutic targets.
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